(R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13533963
Molecular Formula: C13H23ClN2O3
Molecular Weight: 290.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23ClN2O3 |
|---|---|
| Molecular Weight | 290.78 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m1/s1 |
| Standard InChI Key | DPETUXDAGXYUNM-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C)C(=O)CCl |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 3-position with a methylamino group bearing a chloroacetyl moiety, while the 1-position is functionalized with a tert-butyl carbamate group. The stereochemistry at the 3-position is exclusively the R-enantiomer, a feature critical for its biological interactions . The molecular formula is C₁₃H₂₃ClN₂O₃, with a molecular weight of 290.78 g/mol .
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (3R)-3-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate |
| Molecular Formula | C₁₃H₂₃ClN₂O₃ |
| Molecular Weight | 290.78 g/mol |
| CAS Number | 1354010-95-9 |
| SMILES Notation | CC(C)(C)OC(=O)N1CCCC@HN(C)C(=O)Cl |
The tert-butyl ester enhances solubility in organic solvents, while the chloroacetyl group confers electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions .
Stereochemical Considerations
The R-configuration at the 3-position of the piperidine ring is essential for its role as a chiral building block. Enantiomeric purity is maintained during synthesis through asymmetric catalysis or chiral resolution techniques, ensuring compatibility with stereospecific biological targets .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically begins with tert-butyl piperidine-1-carboxylate derivatives. A representative pathway involves:
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Protection of the Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions .
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Introduction of the Methylamino Group: Selective alkylation at the 3-position using methylamine and a suitable electrophile, followed by purification to isolate the R-enantiomer .
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Chloroacetylation: Reaction of the secondary amine with chloroacetyl chloride in the presence of a base such as DIPEA (N,N-diisopropylethylamine) .
Yield optimization (reported up to 42% in analogous syntheses ) requires precise control of temperature (-10°C to 25°C) and solvent selection (e.g., dichloromethane or THF).
Reactivity and Derivative Formation
The chloroacetyl group undergoes nucleophilic displacement with amines, thiols, or alkoxides, enabling diversification into amides, thioesters, or ethers. For example, reaction with pyrrolopyrimidine amines generates kinase inhibitor precursors, as demonstrated in JAK3 inhibitor syntheses . The tert-butyl ester is cleavable under acidic conditions (e.g., HCl in dioxane), revealing the piperidine nitrogen for further functionalization .
Applications in Pharmaceutical Research
Role in Kinase Inhibitor Development
The compound’s piperidine scaffold is a common motif in kinase inhibitors. For instance, analogs of this structure have been incorporated into JAK3 inhibitors like PF-06651600, which showed nanomolar potency and >100-fold selectivity over other JAK isoforms . The chloroacetyl group serves as a handle for conjugating secondary pharmacophores, enhancing target affinity and pharmacokinetic properties .
PI3K and PDK1 Inhibition
Structurally related piperidine derivatives inhibit PI3K (phosphoinositide 3-kinase) and PDK1 (pyruvate dehydrogenase kinase), implicated in cancer and metabolic disorders . While direct data on this compound’s activity is limited, its chloroacetyl derivative could modulate ATP-binding pockets in these kinases, as seen in US8153629B2 patents .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent methodologies employ chiral auxiliaries or organocatalysts to improve enantiomeric excess (ee >98%), reducing reliance on chromatographic resolution .
Targeted Drug Delivery
Click chemistry modifications of the chloroacetyl group enable conjugation to antibody-drug conjugates (ADCs), enhancing tumor-specific delivery .
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